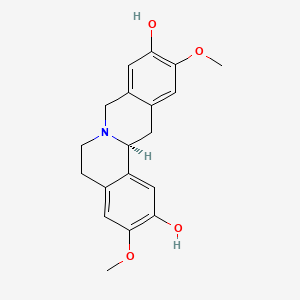
Govadine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dopamine D1 and D2 receptor modulator; High Quality Biochemicals for Research Uses
科学研究应用
d-Govadine (d-GOV) is a drug candidate created at The University of British Columbia that aims to treat cognitive deficits, and is being studied to move it closer to becoming an Investigational New Drug (IND) approved treatment for Alzheimer’s . Studies suggest d-Govadine has the capacity to boost the brain chemical dopamine in the prefrontal cortex, which is responsible for cognitive functions and abilities . Research also indicates that issues with dopamine in the brain might cause faster-progressing Alzheimer’s disease, as those diagnosed have shown lower dopamine levels compared to those without memory loss . Furthermore, research indicates that tetrahydroprotoberberines, such as govadine, are one class of compounds with dopaminergic activities that may be useful in treating some aspects of schizophrenia .
Scientific Research Applications
d,l- this compound is a synthetic tetrahydroprotoberberine . this compound is used as a model compound for studying the reactivity and synthesis of tetrahydroprotoberberines. It has been investigated for its effects on neurotransmitter systems and its potential as a cognitive enhancer.
Study 1: Cognitive flexibility
- Objectives: Examine the effects of d-, l-, or d,l-govadine on two distinct forms of cognitive flexibility perturbed in schizophrenia and compared them to those induced by a selective D1 receptor agonist and D2 receptor antagonist .
- Methods: Male rats received d-, l-, or d,l-govadine (0.3, 0.5, and 1.0 mg/kg), D1 agonist SKF81297(0.1, 0.3, and 1.0 mg/kg), or D2 antagonist haloperidol (0.1-0.2 mg/kg). Experiment 1 used a strategy set-shifting task (between-subjects). In experiment 2, well-trained rats were tested on a probabilistic reversal task (within-subjects) .
- Results: d-Govadine improved set-shifting across all doses, whereas higher doses of l-govadine impaired set-shifting. SKF81297 reduced perseverative errors at the lowest dose. Low/high doses of haloperidol increased/decreased set-shifting errors, the latter "improvement" attributable to impaired retrieval of a previous acquired rule. Probabilistic reversal performance was less affected by these drugs, but d-govadine reduced errors during the first reversal, whereas l-govadine impaired initial discrimination learning. d,l-Govadine had no reliable cognitive effects but caused psychomotor slowing like l-govadine and haloperidol .
- Conclusions: These findings further highlight differences between two enantiomers of d,l-govadine that may reflect differential modulation of D1 and D2 receptors. These preclinical findings give further impetus to formal clinical evaluation of d-govadine as a treatment for cognitive deficiencies related to schizophrenia .
Study 2: Cognitive Enhancement
d,l- this compound is studied for cognitive enhancement, antipsychotic properties, and modulation of dopamine neurotransmission.
Comparison of Stereoisomers :
| Property | D-Govadine | L-Govadine |
|---|---|---|
| Dopamine Efflux | Increases in PFC only | Increases in PFC and nucleus accumbens |
| Receptor Affinity | DA-D1 selective | DA-D2 antagonist |
| Cognitive Effects | Enhances working memory | Minimal |
| Antipsychotic Effects | Limited | Effective |
D-Govadine improves impairments in compromised memory function in delayed response tasks possibly through selective increases in dopamine efflux in the frontal cortex . L-Govadine performs well on measures predictive of antipsychotic efficacy and rodent models of positive symptoms through antagonism of DA-D2 receptors .
Potential applications
- Cognitive Disorders d-Govadine is explored as a potential treatment for cognitive disorders.
- Schizophrenia Treatment this compound is explored as a potential treatment for schizophrenia.
- Neurodegenerative Diseases this compound is explored as a potential treatment for neurodegenerative diseases.
属性
CAS 编号 |
60342-43-0 |
|---|---|
分子式 |
C19H21NO4 |
分子量 |
327.4 g/mol |
IUPAC 名称 |
(13aS)-3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol |
InChI |
InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-6-16(21)19(24-2)8-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1 |
InChI 键 |
FQPSOJRHFJUUMC-HNNXBMFYSA-N |
SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
手性 SMILES |
COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
规范 SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
Key on ui other cas no. |
60342-43-0 |
同义词 |
(-)-Govadine; (S)-Govadine; (S)-(-)-5,8,13,13a-Tetrahydro-3,11-dimethoxy-6H-dibenzo(a,g)quinolizine-2,10-diol |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















